BenchChemオンラインストアへようこそ!

1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Medicinal Chemistry SAR Studies Chemical Biology

This tri-pharmacophore small molecule integrates a sulfonyl-linked pyrazolylbenzene, a piperidine core, and a 1,3,4-thiadiazole ether to deliver a unique physiochemical signature (MW 391.5 g/mol, XLogP3=2, tPSA 127 Ų). Replacing the sulfonyl linker with a carbonyl or altering the benzene spacer shifts molecular weight by ~36 g/mol and drastically changes lipophilicity and hydrogen-bonding capacity, precluding generic substitution. Its 8 HBA, 0 HBD, and 5 rotatable bonds make it an ideal reference standard for calibrating in silico ADME models and for screening across kinases, GPCRs, and metabolic enzymes in a single probe. Procure this analytically validated compound to ensure batch-to-batch reproducibility in SAR and chemical biology campaigns.

Molecular Formula C16H17N5O3S2
Molecular Weight 391.46
CAS No. 2319832-65-8
Cat. No. B2671284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine
CAS2319832-65-8
Molecular FormulaC16H17N5O3S2
Molecular Weight391.46
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
InChIInChI=1S/C16H17N5O3S2/c22-26(23,15-4-2-13(3-5-15)21-9-1-8-18-21)20-10-6-14(7-11-20)24-16-19-17-12-25-16/h1-5,8-9,12,14H,6-7,10-11H2
InChIKeyCRVOZIXVFBOSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS 2319832-65-8)


1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a synthetic tri-pharmacophore small molecule, characterized by a central piperidine ring linking a 4-(1H-pyrazol-1-yl)benzenesulfonyl moiety and a 1,3,4-thiadiazol-2-yloxy ether. Its molecular formula is C16H17N5O3S2 (MW 391.5 g/mol), with computed XLogP3 of 2 and a topological polar surface area (tPSA) of 127 Ų [1]. This compound is primarily supplied for non-human research applications, including medicinal chemistry and chemical biology probe development [1].

Why Generic Substitution Fails for 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine


In-class analogs cannot simply be interchanged for this compound because the precise combination of a sulfonyl-linked pyrazolylbenzene, a piperidine core, and a 1,3,4-thiadiazole ether generates a unique physiochemical signature. Replacing the sulfonyl linker with a carbonyl or substituting the benzene spacer dramatically alters molecular weight, lipophilicity, and hydrogen bonding capacity [1][2]. These scalar differences directly affect solubility, membrane permeability, and target engagement profiles, making generic substitution without empirical validation scientifically unjustified. The quantitative evidence below details the specific measurable differences.

Quantitative Differentiation Evidence for CAS 2319832-65-8 Against Its Closest Analogs


Molecular Weight Differential Versus the Carbonyl-Linked Analog

The target compound (CAS 2319832-65-8) possesses a sulfonyl linker, yielding a molecular weight of 391.5 g/mol. The closest analog with a carbonyl linker instead of sulfonyl, 1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS 2178773-93-6), has a molecular weight of 355.4 g/mol [1]. This 36.1 g/mol difference directly impacts compound dosing calculations, stock solution preparation, and bulk procurement requirements.

Medicinal Chemistry SAR Studies Chemical Biology

Topological Polar Surface Area (tPSA) Differentiation from Spacer-Deleted Analogs

The target compound has a computed tPSA of 127 Ų, attributed to the benzenesulfonamide-pyrazole system [1]. Analogs lacking the central benzene spacer, such as 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS 2194849-81-3), are predicted to have a significantly lower tPSA of approximately 100 Ų due to the removal of the aromatic ring. This 27 Ų reduction would be expected to increase membrane permeability but decrease aqueous solubility.

ADME Prediction Drug Design Computational Chemistry

Hydrogen Bond Acceptor and Donor Profile Contrast with Thienyl-Oxy Analogs

The target compound contains 8 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), derived from the sulfonamide, thiadiazole, and pyrazole nitrogens [1]. An analog replacing the thiadiazole with a thiophene, such as 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(thiophen-3-yloxy)piperidine (CAS 2034365-37-0), reduces the HBA count by 1 and introduces a sulfur atom with weaker H-bonding capacity. This alters the compound's solvation free energy and its ability to form specific interactions with protein targets.

Solubility Profiling Receptor Binding Structure-Based Design

XLogP3 and Lipophilicity Differential for Blood-Brain Barrier Penetration Assessment

The target compound has a computed XLogP3 of 2 [1], placing it within the optimal range for orally active drugs but below the CNS-penetrant sweet spot (typically XLogP 2-4). Directly linked pyrazole-sulfonyl-piperidine-thiadiazole analogs without the benzene ring exhibit lower logP (estimated ~0.8-1.2), making them more hydrophilic. This 0.8-1.2 log unit differential implies a 6-16-fold difference in octanol-water partition coefficient, which is a critical factor when selecting compounds for blood-brain barrier or gastrointestinal absorption studies.

CNS Drug Discovery Lipophilicity Window Physicochemical Profiling

Evidence-Linked Application Scenarios for 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine


Sulfonamide-Tethered Pyrazole SAR Campaigns

When exploring structure-activity relationships around the sulfonyl linker, the 391.5 g/mol molecular weight and high tPSA of 127 Ų uniquely position this compound to probe effects of polar surface area on target binding while maintaining sufficient lipophilicity (XLogP3=2) for cellular permeability [1]. The 36 g/mol difference from carbonyl analogs allows researchers to assess the sulfonamide's contribution to potency without confounding MW effects.

ADME Model Validation and in-silico Profiling

With its precisely defined computed descriptors (HBA=8, HBD=0, RotB=5, tPSA=127 Ų), this compound serves as a reference standard for calibrating in-house in silico ADME prediction models [1]. It occupies a distinct region of chemical space compared to spacer-deleted analogs, making it valuable for testing the accuracy of permeability and solubility algorithms.

Chemogenomic Library Design with Multi-Pharmacophore Topology

The compound's combination of a sulfonyl-pyrazole, a central piperidine, and a thiadiazole ether offers a topology that can engage diverse biological targets. In chemical biology probe libraries, it provides three distinguishable pharmacophoric elements in one molecule, enabling target class screening across kinases, GPCRs, and metabolic enzymes without requiring separate procurement of multiple simpler analogs [1].

Quote Request

Request a Quote for 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.